Divinyl 1,2-ethanediylbis(methylcarbamate)
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Overview
Description
Divinyl 1,2-ethanediylbis(methylcarbamate) is a chemical compound with the molecular formula C10H16N2O4. It is characterized by its structure, which includes two vinyl groups attached to a 1,2-ethanediylbis(methylcarbamate) backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Divinyl 1,2-ethanediylbis(methylcarbamate) typically involves the reaction of divinyl ether with methyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Divinyl 1,2-ethanediylbis(methylcarbamate) may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Divinyl 1,2-ethanediylbis(methylcarbamate) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Divinyl 1,2-ethanediylbis(methylcarbamate) has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Use in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which Divinyl 1,2-ethanediylbis(methylcarbamate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Divinyl 1,2-ethanediylbis(methylcarbamate) can be compared with other similar compounds, such as:
Vinyl carbamate
Ethyl carbamate
Methyl carbamate
These compounds share structural similarities but differ in their functional groups and reactivity
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Properties
IUPAC Name |
ethenyl N-[2-[ethenoxycarbonyl(methyl)amino]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-9(13)11(3)7-8-12(4)10(14)16-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUXLANOIBERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)OC=C)C(=O)OC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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